Azd-8186

描述

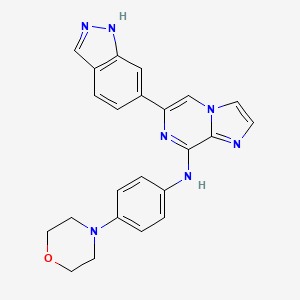

AZD-8186 is a selective PI3Kβ/δ inhibitor . It has been investigated in clinical trials for the treatment of advanced solid tumors, particularly prostate cancer, triple-negative breast cancer, and squamous non-small cell lung cancer .

Synthesis Analysis

AZD-8186 exhibits IC50 values of 3, 17, and 752 nM for PI3Kβ, δ, and α, respectively, in cells sensitive to isoform-specific PI3K inhibition . It shows no significant binding against a panel of 442 other kinases when tested at a concentration of 10 µM .

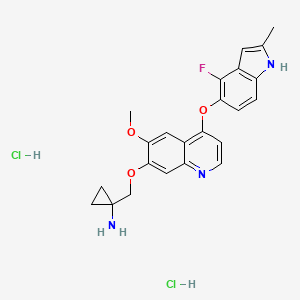

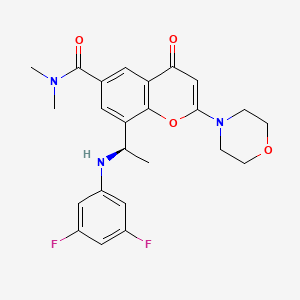

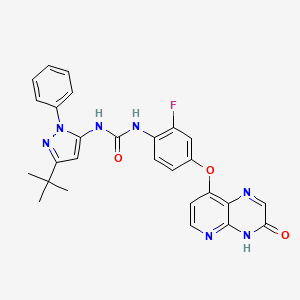

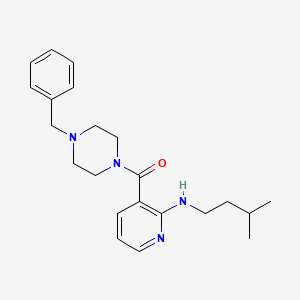

Molecular Structure Analysis

The molecular formula of AZD-8186 is C24H25F2N3O4 . Its average mass is 457.470 Da and its monoisotopic mass is 457.181305 Da .

Chemical Reactions Analysis

AZD-8186 treatment resulted in modification of transcript and protein biomarkers associated with cell metabolism . It was observed that cholesterol biosynthesis genes were downregulated and markers associated with metabolic stress were upregulated .

Physical And Chemical Properties Analysis

AZD-8186 is a crystalline solid . It is soluble in DMF (3 mg/ml), DMSO (2 mg/ml), DMSO:PBS (pH 7.2) (1:1) (0.5 mg/ml), and Ethanol (0.5 mg/ml) .

科学研究应用

Specific Scientific Field

Oncology, specifically the treatment of PTEN-null tumors .

Summary of the Application

AZD-8186 is a selective PI3Kβ inhibitor that has been investigated for its potential to regulate key metabolic pathways in PTEN-null tumors .

Methods of Application or Experimental Procedures

A genome-wide RNA-seq analysis was performed on PTEN-null triple-negative breast tumor xenografts treated with AZD-8186 . The mechanistic consequences of AZD-8186 treatment were examined across a number of PTEN-null cell lines and tumor models .

Results or Outcomes

AZD-8186 treatment resulted in the modification of transcript and protein biomarkers associated with cell metabolism. This included the downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress .

Application in Clinical Trials

Specific Scientific Field

Clinical Oncology, specifically Phase I trials for advanced solid tumors .

Summary of the Application

AZD-8186 was investigated in a Phase I study for its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors .

Methods of Application or Experimental Procedures

The study included patients with advanced solid tumors, particularly prostate cancer, triple-negative breast cancer, and squamous non–small cell lung cancer. The study comprised four arms: (i) AZD-8186 monotherapy dose finding; (ii) monotherapy dose expansion; (iii) AZD-8186/abiraterone acetate (with prednisone); and (iv) AZD-8186/vistusertib .

Results or Outcomes

AZD-8186 was well tolerated across all study arms, with the most common adverse events being gastrointestinal symptoms. There was preliminary evidence of antitumor activity, meriting further exploration of AZD-8186 in subsequent studies in PI3Kβ pathway–dependent cancers .

Application in Combination Therapy

Specific Scientific Field

Clinical Oncology, specifically combination therapy for advanced solid tumors .

Summary of the Application

AZD-8186 is under investigation in a clinical trial for its potential use in combination with Docetaxel in treating patients with advanced solid tumors that have PTEN or PIK3CB mutations and are metastatic or cannot be removed by surgery .

Results or Outcomes

Application in Metabolic Pathway Regulation

Specific Scientific Field

Cancer Metabolism, specifically the regulation of metabolic pathways in PTEN-null tumors .

Summary of the Application

AZD-8186 has been investigated for its potential to regulate key metabolic pathways in PTEN-null tumors . This includes the downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress .

Methods of Application or Experimental Procedures

A genome-wide RNA-seq analysis was performed on PTEN-null triple-negative breast tumor xenografts treated with AZD-8186 . The mechanistic consequences of AZD-8186 treatment were examined across a number of PTEN-null cell lines and tumor models .

Results or Outcomes

AZD-8186 treatment resulted in the modification of transcript and protein biomarkers associated with cell metabolism. This included the downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress .

Application in Metabolic Pathway Regulation

Specific Scientific Field

Cancer Metabolism, specifically the regulation of metabolic pathways in PTEN-null tumors .

Summary of the Application

AZD-8186 has been investigated for its potential to regulate key metabolic pathways in PTEN-null tumors . This includes the downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress .

Methods of Application or Experimental Procedures

A genome-wide RNA-seq analysis was performed on PTEN-null triple-negative breast tumor xenografts treated with AZD-8186 . The mechanistic consequences of AZD-8186 treatment were examined across a number of PTEN-null cell lines and tumor models .

Results or Outcomes

AZD-8186 treatment resulted in the modification of transcript and protein biomarkers associated with cell metabolism. This included the downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress .

Application in PI3Kβ Inhibition

Specific Scientific Field

Cancer Therapy, specifically the inhibition of PI3Kβ in PTEN-null tumors .

Summary of the Application

AZD-8186 is a potent small molecule that targets the lipid kinase PI3Kβ with selectivity vs PI3Kα . It has been investigated for its potential to inhibit PI3Kβ signaling in PTEN-null tumors .

安全和危害

属性

IUPAC Name |

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJFJIDLEAWOQJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-8-(1-((3,5-difluorophenyl)amino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide | |

CAS RN |

1627494-13-6 | |

| Record name | AZD-8186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627494136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8186 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-8186 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ4OWD0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)

![1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B612044.png)

![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B612049.png)